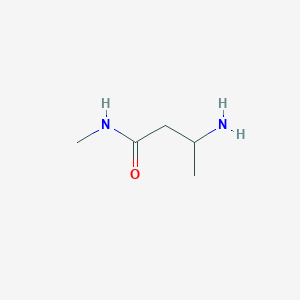

3-Amino-N-methylbutanamide

説明

3-Amino-N-methylbutanamide (CAS 54758-64-4, hydrochloride form) is a branched aliphatic amide with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol . Its structure features a primary amine group at the third carbon and a methyl-substituted amide group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s hydrophilic nature (PSA: 55.1) and hydrogen-bonding capacity distinguish it from bulkier or aromatic analogs .

特性

IUPAC Name |

3-amino-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(6)3-5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMELKRLHOQGFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591025 | |

| Record name | 3-Amino-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54758-64-4 | |

| Record name | 3-Amino-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Amino-N-methylbutanamide can be synthesized through the reaction of N-methylbutanolamine with an appropriate organic acid. The reaction typically involves the amidation process, where the amine reacts with the carboxylic acid to form the amide, with the elimination of a water molecule .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

化学反応の分析

Types of Reactions: 3-Amino-N-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

科学的研究の応用

3-Amino-N-methylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 3-Amino-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-Amino-N-methylbutanamide and related amides:

Reactivity and Functionalization Potential

- This compound: The primary amine group enables nucleophilic reactions (e.g., acylations, Schiff base formation), while the methylamide group provides steric hindrance, moderating reactivity .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization. This contrasts with this compound, which lacks such coordination sites.

- Trifluoromethyl-substituted benzamides (e.g., ): The -CF₃ group enhances metabolic stability and electron-withdrawing effects, favoring use in drug design compared to the electron-donating -NH₂ group in this compound .

Physicochemical Properties

- Solubility: this compound’s hydrochloride salt improves water solubility, critical for biomedical applications. In contrast, N-cyclohexyl-3-methylbutanamide () is highly lipophilic due to its cyclohexyl group, favoring non-polar solvents .

- Thermal Stability: Aromatic analogs like N-(3-methylphenyl)-2-phenylbutanamide () exhibit higher melting points (~250°C inferred) due to π-π stacking, whereas aliphatic amides like this compound decompose at lower temperatures .

生物活性

3-Amino-N-methylbutanamide (CAS Number: 54758-64-4) is a synthetic compound belonging to the class of amides, characterized by its unique chemical structure that includes an amino group, a methyl substituent, and a butanamide backbone. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, pharmacological implications, and relevant case studies.

- Molecular Formula : C5H12N2O

- Molecular Weight : 116.16 g/mol

- Functional Groups : Amine and amide

The amide functional group plays a crucial role in the compound's reactivity and stability, influencing its interactions within biological systems.

This compound exhibits various biological activities primarily through its interaction with enzymes and cellular receptors. The following mechanisms have been identified:

- Enzyme Interactions : The compound is known to interact with amide hydrolases, which catalyze the hydrolysis of amide bonds. This interaction can lead to the cleavage of the amide bond, releasing corresponding amines and carboxylic acids, thereby influencing metabolic pathways.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways by modulating specific enzymes and receptors. For instance, it can inhibit certain proteases, altering protein degradation processes and impacting gene expression through interactions with transcription factors.

- Pharmacokinetics : The metabolism of this compound involves various enzymatic processes that result in different metabolites. These metabolites may further participate in cellular metabolic pathways, contributing to the overall biological effects observed.

Antiproliferative Effects

Recent studies have indicated that this compound may possess antiproliferative properties. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) cells. The observed IC50 values suggest significant potency in reducing cell viability at low concentrations .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Enzyme Inhibition Studies :

- Research has shown that derivatives of this compound function as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as diabetes. Compounds optimized through structure-based drug design exhibited promising inhibitory activity against both human and mouse enzymes .

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent. At low doses, minimal impact on cellular functions is observed; however, higher doses can lead to significant changes in enzyme activity and gene expression. There are also reports of potential toxicity at elevated concentrations, necessitating careful dosage considerations in therapeutic applications.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。